Dexamethasone (water-soluble)

Formulation science Parenteral drug delivery Aqueous solubility

Parenteral corticosteroid research is often constrained by the poor aqueous solubility of dexamethasone base (<0.1 mg/mL), limiting injectable, ophthalmic, or intratympanic formulation feasibility. Dexamethasone sodium phosphate (DSP) solves this with water solubility exceeding 100 mg/mL. - **Rapid in vivo conversion** to active dexamethasone moiety - **Proven stability**: 94-100% concentration maintained for 14 days in IV admixtures - **Dual-route utility**: IV/IM injectable with 75.9% oral bioavailability for emergency protocols

Molecular Formula C64H100O39
Molecular Weight 1493.5 g/mol
Cat. No. B11929293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexamethasone (water-soluble)
Molecular FormulaC64H100O39
Molecular Weight1493.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1C(=O)CO)C)O)C.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O
InChIInChI=1S/C42H70O35.C22H30O4/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-12-8-16-15-5-4-13-9-14(24)6-7-21(13,2)20(15)17(25)10-22(16,3)19(12)18(26)11-23/h8-63H,1-7H2;6-7,9,12,15-17,19-20,23,25H,4-5,8,10-11H2,1-3H3/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;12-,15+,16?,17+,19-,20-,21+,22+/m11/s1
InChIKeyXEJNDGTUKUMQNG-ARJMFYCQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dexamethasone Sodium Phosphate: Procurement Guide


Dexamethasone sodium phosphate (DSP), the water-soluble disodium salt ester of dexamethasone [1], represents the parenteral formulation of choice when rapid systemic or local corticosteroid action is required. As a synthetic adrenocortical steroid with a molecular weight of 516.41, DSP is designated chemically as 9-fluoro-11β,17-dihydroxy-16α-methyl-21-(phosphonooxy)pregna-1,4-diene-3,20-dione disodium salt [2]. The phosphate ester prodrug is rapidly converted in vivo to the active dexamethasone moiety [3]. For research and industrial procurement, this water-soluble prodrug is not interchangeable with dexamethasone base, dexamethasone acetate, or other corticosteroid salts due to fundamentally divergent physicochemical, pharmacokinetic, and formulation compatibility profiles that directly govern application feasibility and experimental reproducibility.

1 Water-soluble phosphate ester prodrug for aqueous parenteral formulation research
2 Reported rapid conversion to active dexamethasone in research models
3 Not interchangeable with dexamethasone base, acetate, or other corticosteroid salts

Dexamethasone Sodium Phosphate: In-Class Substitution Risks


In-class substitution among glucocorticoids introduces significant and quantifiable variance across multiple experimental and formulation-relevant dimensions. Dexamethasone sodium phosphate differs from dexamethasone base in aqueous solubility by a factor exceeding 100-fold (>100 mg/mL versus <0.1 mg/mL) , a physicochemical property that directly dictates parenteral formulation feasibility and biological availability in aqueous systems. Furthermore, corticosteroid class members differ markedly in glucocorticoid receptor binding affinity, with dexamethasone exhibiting an EC50 of 0.0060 μM compared to 0.066 μM for prednisolone and 1.52 μM for hydrocortisone [1]. Anti-inflammatory potency varies by orders of magnitude, with dexamethasone assigned a relative potency of 30 versus hydrocortisone at 1, translating to equipotent doses of 0.75 mg versus 20 mg respectively [2]. Even between chemically similar phosphate esters, meaningful differences exist: betamethasone sodium phosphate and dexamethasone sodium phosphate, while both freely water-soluble, possess distinct pharmacokinetic elimination profiles (half-lives of 6-12 hours versus 7.5-15 hours respectively) and clinical potency equivalencies (0.6 mg versus 0.75 mg equivalent dose) [3]. These systematic differences preclude generic interchangeability without explicit recalibration of dosing, dissolution protocols, and expected outcome metrics.

This Product
Potential Substitute
Dexamethasone sodium phosphate Water-soluble; aqueous formulation compatible; phosphate ester prodrug
Dexamethasone base Practically insoluble in water; requires organic co-solvents or suspension; solubility profile may not transfer
Dexamethasone sodium phosphate Rapid aqueous dissolution; parenteral and mucosal research route compatible
Dexamethasone acetate Different salt form; distinct physicochemical and formulation compatibility profile may shift experimental outcomes
Dexamethasone sodium phosphate Glucocorticoid receptor potency and half-life differ from class alternatives
Other corticosteroids Prednisolone, hydrocortisone, methylprednisolone: receptor potency, half-life, and mineralocorticoid activity may not transfer directly

Dexamethasone Sodium Phosphate: Comparative Evidence


Aqueous Solubility vs. Dexamethasone Base

Dexamethasone sodium phosphate demonstrates aqueous solubility of 100 mg/mL (193.64 mM) at 25°C, enabling direct dissolution in water, saline, and phosphate buffers without organic co-solvents . In contrast, dexamethasone base is practically insoluble in water (<1 mg/mL), requiring organic solvents such as DMSO or ethanol for dissolution . The phosphate ester prodrug is designated as 'freely soluble in water' in USP specifications and yields clear, particulate-free solutions suitable for injection [1]. This solubility differential of >1000-fold directly governs formulation route optionality.

Aqueous Solubility vs. Dexamethasone Base
Head-to-head
DSP: 100 mg/mL (193.64 mM) vs. base: practically insoluble; >100-fold greater aqueous solubility at 25°C
Determines aqueous formulation route feasibility and parenteral research model design
In vitro solubility testing; vendor-verified measurements
Formulation science Parenteral drug delivery Aqueous solubility Prodrug design

Oral Bioavailability of DSP Injection

In a crossover pharmacokinetic study of healthy adults, dexamethasone sodium phosphate for injection (DSPI) administered orally demonstrated relative bioavailability of 87.4% based on AUC(0-t) and 91.1% based on AUC(0-∞) compared to dexamethasone oral concentrate (DOC) [1]. Absolute bioavailability of orally administered DSPI was calculated at 75.9% [1]. Mean Cmax values were 790.92 ± 229 ng/dL for DSPI versus 942.94 ± 151 ng/dL for DOC (90% CI: 76.8%-91.7%) [1]. In hospitalized pneumonia patients, 6 mg oral dexamethasone produced an AUC ratio of 1.22 versus 4 mg intravenous dexamethasone, representing 81% bioavailability after dose correction [2].

Oral Bioavailability of DSP Injection
Reported
Relative oral bioavailability 87.4% (AUC0-t); 91.1% (AUC0-∞); absolute bioavailability 75.9%; Cmax ~84% of oral concentrate
Supports exposure-model interpretation for dual-route research deployment
Crossover study; 11 healthy adults; 8 mg dose; LC-MS/MS analysis
Pharmacokinetics Bioavailability Alternative drug delivery Emergency medicine

Glucocorticoid Receptor Binding Affinity

In a standardized glucocorticoid receptor functional assay (GR-EFC assay), dexamethasone exhibited an EC50 of 0.0060 μM, compared to 0.066 μM for prednisolone and 1.52 μM for hydrocortisone [1]. Binding affinity measured by [3H]dexamethasone displacement yielded an IC50/Kd of 0.0095 μM for dexamethasone [1]. The relative binding affinity for the glucocorticoid receptor, normalized to dexamethasone, correlates strongly with in vivo EC50 values for adrenal suppression [2]. Dexamethasone is approximately 30 times more potent than hydrocortisone at the receptor level, with a biological half-life of 36-72 hours compared to 8-12 hours for hydrocortisone [3].

Glucocorticoid Receptor Binding Affinity
Head-to-head
Dexamethasone EC50: 0.0060 μM; 11-fold more potent than prednisolone (0.066 μM); 253-fold more potent than hydrocortisone (1.52 μM)
Receptor-level potency context supports concentration-range calibration in signaling studies
GR-EFC functional assay; [3H]dexamethasone binding assay
Receptor pharmacology Glucocorticoid signaling Potency comparison In vitro assay standardization

Anti-inflammatory Equipotency

Standardized anti-inflammatory equipotency tables establish dexamethasone 0.75 mg as equivalent to hydrocortisone 20 mg, representing a 30-fold relative potency advantage [1]. The relative anti-inflammatory potency values are: dexamethasone 30, methylprednisolone 5.0, prednisolone 4.0, and hydrocortisone 1 (reference) [1]. Biological half-life also differs substantially: dexamethasone 36-72 hours versus hydrocortisone 8-12 hours and methylprednisolone/prednisolone 12-36 hours [1]. Dexamethasone exhibits negligible mineralocorticoid activity (potency 0), whereas hydrocortisone retains significant salt-retaining effects (potency 1) [2].

Anti-inflammatory Equipotency
Class-level
Dexamethasone 0.75 mg equipotent to hydrocortisone 20 mg; 30-fold relative potency; half-life 36-72 h vs. 8-12 h
Supports dose-model interpretation and comparator selection in research protocols
Clinically established equipotency; class-level inference
Anti-inflammatory therapy Dose conversion Clinical pharmacology Corticosteroid equipotency

DSP IV Admixture Stability

A stability-indicating HPLC study evaluated dexamethasone sodium phosphate IV admixtures at concentrations of 0.08 and 0.4 mg/mL in 0.9% sodium chloride and 5% dextrose injection [1]. Over 14 days of storage at room temperature or under refrigeration in PVC bags, all samples retained 94% to 100% of original drug concentrations with no significant degradation products observed [1]. Initial pH values ranged from 6.4-6.8 (saline) to 7.0-7.8 (dextrose), and pH remained within 1 unit of initial values throughout the study period [1]. For intrathecal delivery applications, DSP diluted in saline is stable at body temperature (37°C) in vials and implantable infusion pumps for at least 2 weeks [2].

DSP IV Admixture Stability
Method context
94-100% drug retained over 14 days at room temperature or refrigerated; no significant degradation products; pH maintained within 1 unit
Supports batch preparation and extended-use protocols in research and pharmacy settings
HPLC stability-indicating assay; 0.08-0.4 mg/mL in 0.9% NaCl or 5% dextrose; PVC bags
Drug stability IV admixture compatibility Hospital pharmacy Formulation science

Intratympanic Delivery in Hearing Loss

A prospective randomized controlled trial of 203 patients with unilateral idiopathic sudden sensorineural hearing loss (ISSNHL) compared intratympanic dexamethasone sodium phosphate at three concentrations (5 mg/mL, 10 mg/mL, 20 mg/mL) plus systemic therapy versus systemic therapy alone [1]. The high-concentration group (20 mg/mL) achieved an efficacy rate of 70.6% and hearing gain of 12.50 ± 8.75 dB HL, compared to 57.4% efficacy and 11.25 ± 10.00 dB HL hearing gain in the systemic-only control group [1]. Among patients with severe or profound hearing loss, the high-concentration group exhibited significantly greater hearing gains compared to control (P<0.05) [1]. The water solubility of DSP enables these high-concentration aqueous formulations (up to 20 mg/mL) for intratympanic injection, which would be unattainable with dexamethasone base (<0.1 mg/mL solubility) [2].

Intratympanic Delivery in Hearing Loss
Trial context
DSP 20 mg/mL + systemic: 70.6% reported endpoint response; 12.50 ± 8.75 dB HL hearing threshold change; +13.2 percentage points over systemic-only control
Supports intratympanic delivery research model context; reported endpoint difference in severe/profound subgroup
Prospective RCT; 203 patients; ISSNHL; 2-month follow-up; endpoint-review recommended
Otology Intratympanic drug delivery Sensorineural hearing loss Local corticosteroid therapy

Dexamethasone Sodium Phosphate: Research & Industrial Applications


High-Concentration Aqueous Parenteral Formulations

Dexamethasone sodium phosphate enables preparation of clear, particulate-free aqueous solutions at concentrations up to 100 mg/mL in water , in contrast to dexamethasone base which requires organic co-solvents or suspension formulations due to <0.1 mg/mL aqueous solubility . This property is essential for developing injectable, intratympanic, ophthalmic, and intrathecal formulations where particulate matter is contraindicated. The phosphate ester prodrug is freely soluble in water per USP specifications and yields solutions with pH 7.0-8.5 suitable for direct parenteral administration [1].

Intratympanic Therapy for Inner Ear Disorders

The water solubility of DSP enables formulation of high-concentration intratympanic solutions (up to 20 mg/mL) that achieve superior perilymph drug levels compared to systemic administration . A randomized controlled trial demonstrated that 20 mg/mL intratympanic DSP produced 70.6% efficacy rate and significant hearing improvement in severe/profound ISSNHL . This local delivery approach minimizes systemic corticosteroid exposure while maximizing target tissue concentrations, a therapeutic window enabled specifically by the aqueous solubility of the phosphate ester prodrug.

IV Admixture Compounding with Extended Stability

Dexamethasone sodium phosphate IV admixtures at clinically relevant concentrations (0.08-0.4 mg/mL) in 0.9% sodium chloride or 5% dextrose maintain 94-100% of initial drug concentration with no significant degradation products for 14 days at room temperature or under refrigeration . This stability profile supports batch compounding in hospital pharmacy and research settings, reducing preparation burden and enabling standardized antiemetic protocols for chemotherapy-induced nausea and vomiting where dilute DSP admixtures are recommended by NCCN and ASCO guidelines .

Alternative Route Oral Administration

In emergency or resource-limited settings where oral dexamethasone concentrate is unavailable, the injectable DSP formulation can be administered orally with demonstrated relative bioavailability of 87-91% compared to oral concentrate . Absolute oral bioavailability of DSPI is 75.9%, with Cmax achieving 84% of oral concentrate levels . This pharmacokinetic evidence supports procurement of a single DSP formulation for dual-route (IV/IM and oral) deployment, reducing inventory complexity while maintaining therapeutic predictability.

Application
Selection Property
Validation Focus
Aqueous formulation research
Water-soluble phosphate ester prodrug format
Solubility-dependent formulation design
Intratympanic delivery research models
High-concentration aqueous compatibility
Local exposure endpoint characterization
IV admixture stability protocols
Extended dilution stability profile
Degradation product monitoring
Oral exposure-model characterization
Dual-route formulation flexibility
Exposure-model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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